molecular formula C7H15N3 B1364176 4-Methylpiperidine-1-carboximidamide CAS No. 73771-19-4

4-Methylpiperidine-1-carboximidamide

Cat. No. B1364176
CAS RN: 73771-19-4
M. Wt: 141.21 g/mol
InChI Key: NIWNTTFADJMCIT-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a cyclic amine that can be synthesized using various methods and has been studied for its mechanism of action and biochemical effects. In

Scientific Research Applications

Synthesis of Bioactive Molecules

4-Methylpiperidine-1-carboximidamide serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is pivotal for the construction of compounds that exhibit pharmacological activities. Researchers have been exploring intra- and intermolecular reactions that lead to the formation of substituted piperidines, which are integral in drug design .

Pharmacological Applications

The piperidine moiety, which is part of 4-Methylpiperidine-1-carboximidamide, is found in many pharmaceuticals. It has been utilized in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .

Anticancer Research

Piperidine derivatives, including those derived from 4-Methylpiperidine-1-carboximidamide, are being investigated for their anticancer properties. These compounds have shown promise in inhibiting the growth and metastasis of various cancer cells in vitro and in vivo .

Neurological Disorders

Compounds synthesized from 4-Methylpiperidine-1-carboximidamide are being studied for their potential in treating neurological disorders. Their application in anti-Alzheimer’s and antipsychotic medications is of particular interest to researchers, aiming to improve cognitive functions and treat psychiatric conditions .

Analgesic and Anti-inflammatory Applications

The piperidine derivatives are also known for their analgesic and anti-inflammatory effects. Research is ongoing to develop new pain relief and anti-inflammatory drugs using 4-Methylpiperidine-1-carboximidamide as a starting point .

Antimicrobial and Antifungal Agents

Due to its structural significance, 4-Methylpiperidine-1-carboximidamide is being used to create new antimicrobial and antifungal agents. These agents are crucial in combating resistant strains of bacteria and fungi, providing a new avenue for treatment options .

Mechanism of Action

Target of Action

A related compound, a piperine-carboximidamide hybrid, has been reported to targetEGFR, BRAF, and CDK2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.

Mode of Action

The related piperine-carboximidamide hybrids have been shown to inhibit egfr, braf, and cdk2 . These inhibitory actions disrupt the normal signaling pathways in cells, potentially leading to decreased cell proliferation and survival.

Biochemical Pathways

The inhibition of egfr, braf, and cdk2 by related compounds suggests that the compound may affect pathways such as theMAPK/ERK pathway and the cell cycle regulation pathway . These pathways are critical for cell proliferation and survival.

Result of Action

Related compounds have been shown to haveantiproliferative activity against cancer cells . This suggests that 4-Methylpiperidine-1-carboximidamide may also have potential antiproliferative effects.

properties

IUPAC Name

4-methylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNTTFADJMCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388890
Record name 4-methylpiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidine-1-carboximidamide

CAS RN

73771-19-4
Record name 4-methylpiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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